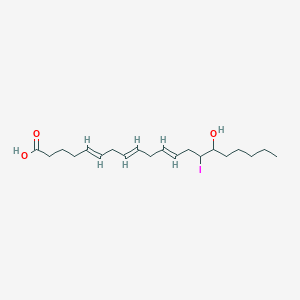
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid (14-IHETE) is a bioactive molecule that belongs to the family of eicosanoids. Eicosanoids are signaling molecules that are derived from arachidonic acid, a polyunsaturated fatty acid. 14-IHETE is synthesized from arachidonic acid through the action of lipoxygenase enzymes. It has been shown to have various biochemical and physiological effects in the human body.
Wirkmechanismus
The exact mechanism of action of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is not fully understood. However, it is known to act through the activation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has been shown to modulate the expression of various genes involved in inflammation, angiogenesis, and cell proliferation.
Biochemische Und Physiologische Effekte
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid has various biochemical and physiological effects in the human body. It has been shown to regulate blood pressure by modulating the activity of angiotensin II, a hormone that regulates blood pressure. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments is that it is a bioactive molecule that is naturally produced in the human body. This makes it easier to study its effects in vitro and in vivo. However, one of the limitations of using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments is that it is a relatively unstable molecule that can degrade quickly. This can make it difficult to study its effects over time.
Zukünftige Richtungen
There are several future directions for the study of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid. One direction is to study its effects on other signaling pathways and gene expression patterns. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including hypertension, inflammation, and cancer. Finally, further research is needed to optimize the synthesis and stability of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is a bioactive molecule that has various scientific research applications. It is synthesized from arachidonic acid through the action of lipoxygenase enzymes and has been shown to have various biochemical and physiological effects in the human body. While there are limitations to using 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid in lab experiments, there are also many future directions for research on this molecule. Further study of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid could lead to new insights into its role in regulating blood pressure, inflammation, and cancer, and could potentially lead to new therapeutic agents for the treatment of these diseases.
Synthesemethoden
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid is synthesized from arachidonic acid through the action of lipoxygenase enzymes. Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce a variety of bioactive lipid mediators. In the case of 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid, arachidonic acid is oxidized by 15-lipoxygenase to produce 14-hydroperoxy-5,8,11-eicosatrienoic acid (14-HPETE), which is then reduced by glutathione peroxidase to produce 14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid.
Wissenschaftliche Forschungsanwendungen
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid has been shown to have various scientific research applications. It has been found to be involved in the regulation of blood pressure, inflammation, and angiogenesis. It has also been shown to have anti-tumor effects in various types of cancer.
Eigenschaften
CAS-Nummer |
117675-23-7 |
|---|---|
Produktname |
14-Iodo-15-hydroxy-5,8,11-eicosatrienoic acid |
Molekularformel |
C20H33IO3 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
(5E,8E,11E)-15-hydroxy-14-iodoicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H33IO3/c1-2-3-12-16-19(22)18(21)15-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4+,9-7+,13-10+ |
InChI-Schlüssel |
YSGGLZAREQBHBB-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCC(C(C/C=C/C/C=C/C/C=C/CCCC(=O)O)I)O |
SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)I)O |
Kanonische SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)I)O |
Synonyme |
14-iodo-15-hydroxy-5,8,11-eicosatrienoic acid I-HO-A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




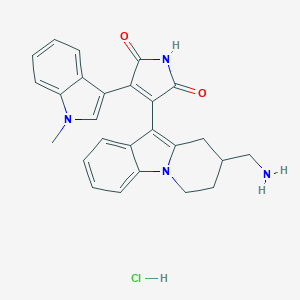

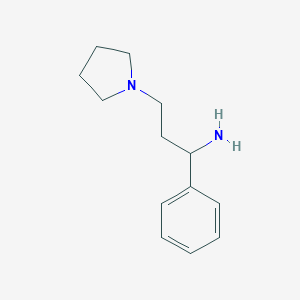
![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)




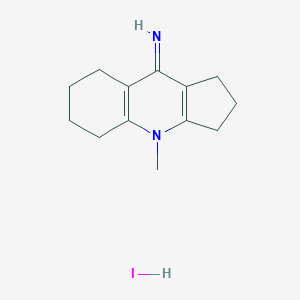
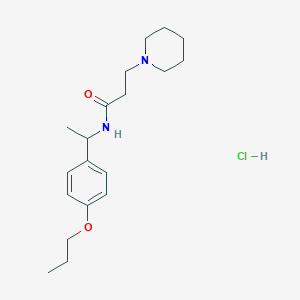
![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)